(R)-tert-Butyl 2-amino-2-cyclohexylacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-2-cyclohexylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h9-10H,4-8,13H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPMMEPRLRLVOS-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R Tert Butyl 2 Amino 2 Cyclohexylacetate and Its Precursors
Conventional Chemical Synthesis Routes
Conventional organic synthesis provides a robust and versatile toolbox for the construction of (R)-tert-Butyl 2-amino-2-cyclohexylacetate. These methods often involve either the creation of the racemic amino acid followed by resolution or the direct asymmetric synthesis to establish the desired stereocenter.
Multi-step Sequences from Readily Available Commercial Starting Materials
The synthesis of α-amino acids from simple, commercially available precursors is a foundational concept in organic chemistry. youtube.com A common approach for synthesizing the core cyclohexylglycine structure begins with cyclohexanecarboxaldehyde (B41370) or cyclohexanone. One classic method is the Strecker synthesis, which involves treating the starting aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile to yield racemic cyclohexylglycine.
Subsequently, this racemic mixture must be resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. nih.gov Once the desired (R)-enantiomer of the amino acid is isolated, the final steps involve protection and esterification. The amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347), and the carboxylic acid is converted to its tert-butyl ester, typically under acidic conditions with isobutylene.
Derivatization from Related Amino Acids via Enantioselective Pathways
Another strategy involves the derivatization of existing amino acids. While direct conversion from a proteinogenic amino acid is not straightforward for this target, the principle can be applied to the enantioselective modification of a racemic precursor. For instance, racemic cyclohexylglycine can be subjected to enzymatic kinetic resolution. In this process, an enzyme selectively acylates or hydrolyzes one enantiomer, leaving the other, desired (R)-enantiomer untouched and ready for isolation and subsequent esterification. This approach leverages the high stereoselectivity of biological catalysts to achieve separation. jst.go.jpnih.gov
Enantioselective Alkylation and Related Approaches
More advanced and efficient methods aim to set the stereocenter directly through enantioselective alkylation. This approach often utilizes a chiral glycine (B1666218) enolate equivalent. A prominent example involves the use of a nickel(II) complex of a Schiff base formed between glycine and a chiral ligand derived from proline. nih.gov This complex can be deprotonated to form a nucleophilic enolate, which then undergoes alkylation with a cyclohexyl halide. The chiral environment provided by the ligand directs the approach of the electrophile, leading to the formation of the product with high diastereoselectivity. Subsequent hydrolysis of the complex releases the enantiomerically enriched (R)-cyclohexylglycine. nih.gov
This methodology offers a direct route to the chiral amino acid core, often with high levels of enantiomeric excess, bypassing the need for classical resolution. jst.go.jpnih.gov
Protecting Group Strategies in Synthesis
Protecting groups are essential for the successful multi-step synthesis of complex molecules like amino acid derivatives, preventing unwanted side reactions at reactive functional groups. nih.gov The target molecule itself features two key protecting groups: the tert-butyl ester protecting the carboxylic acid and the tert-butoxycarbonyl (Boc) group protecting the α-amino group. peptide.com
The choice of protecting groups is governed by the principle of orthogonality—the ability to remove one protecting group under conditions that leave others intact. peptide.com In the synthesis of this compound, the Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) and can be removed under mild acidic conditions (e.g., with trifluoroacetic acid). creative-peptides.com The tert-butyl ester is also acid-labile. If sequential deprotection were needed, one might use the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the amine, which is stable to the acidic conditions used to form or cleave a tert-butyl ester. researchgate.net
Table 1: Common Protecting Groups in Amino Acid Synthesis
| Protecting Group | Abbreviation | Target Functional Group | Typical Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Amine | Mild Acid (e.g., TFA) creative-peptides.compeptide.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) creative-peptides.comresearchgate.net |
| Benzyloxycarbonyl | Z or Cbz | Amine | Catalytic Hydrogenation (H₂/Pd) creative-peptides.compeptide.com |
| tert-Butyl Ester | OtBu | Carboxylic Acid | Mild Acid (e.g., TFA) creative-peptides.com |
| Benzyl Ester | OBn | Carboxylic Acid | Catalytic Hydrogenation (H₂/Pd) |
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis has emerged as a powerful alternative to conventional chemical methods for producing chiral compounds, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. nih.gov The synthesis of non-canonical amino acids, such as (R)-cyclohexylglycine, is an area where enzymes have demonstrated significant potential. researchgate.netnih.gov
One of the most effective biocatalytic methods for producing chiral amines and amino acids is through the use of transaminases. An (R)-selective amine transaminase can catalyze the asymmetric amination of a keto-acid precursor, 2-oxo-2-cyclohexylacetic acid, using an amino donor like isopropylamine. This single enzymatic step can produce (R)-cyclohexylglycine with very high enantiomeric purity. The resulting amino acid can then be chemically converted to the desired tert-butyl ester.
Furthermore, modern techniques like directed evolution and computational enzyme design are expanding the capabilities of biocatalysis. nih.gov Scientists can now engineer enzymes to accept non-natural substrates with high efficiency and selectivity, opening the door to the direct enzymatic synthesis of a wide range of valuable chiral building blocks that are difficult to access through traditional chemistry. researchgate.netucsb.edu
Stereoselective Enzymatic Transformations for Analogous Structures
Enzymatic kinetic resolution (EKR) is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enriched. Lipases are particularly attractive for industrial applications due to their broad substrate scope, high stability in organic solvents, and lack of a need for expensive cofactors. nih.govresearchgate.net
Candida antarctica lipase (B570770) B (CAL-B) is a prominent biocatalyst known for its high efficiency and enantioselectivity in the resolution of a wide range of chiral compounds, including those with bulky substituents similar to the cyclohexyl and tert-butyl groups of the target molecule. nih.govmdpi.com Research on the enzymatic kinetic resolution of analogous compounds, such as N-benzylated-β³-amino esters, has demonstrated the effectiveness of immobilized CAL-B. In these studies, high enantioselectivity (up to 98% enantiomeric excess) and good yields (up to 49% of a theoretical 50% maximum) were achieved under mechanochemical conditions. nih.gov
The resolution of racemic amino acid esters through lipase-catalyzed hydrolysis is another well-established approach. Lipases from Pseudomonas and Rhizopus species have shown high reactivity and selectivity in the hydrolysis of L-amino acid esters, allowing for the separation of enantiomers. researchgate.net Furthermore, the dynamic kinetic resolution (DKR) of phenylglycine esters, which are structurally related to cyclohexylglycine derivatives, has been successfully achieved using Novozym 435, a commercial formulation of CAL-B. This process, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. nih.govnih.gov For instance, the DKR of d,l-phenylglycine methyl ester via ammonolysis at -20°C resulted in d-phenylglycine amide with 88% enantiomeric excess at an 85% conversion. nih.gov
The tables below summarize findings from the enzymatic resolution of compounds analogous to this compound, highlighting the enzymes used and the achieved selectivity.
Table 1: Lipase-Catalyzed Kinetic Resolution of N-Benzylated-β³-amino Esters
This table is based on data for analogous compounds and illustrates the potential for enzymatic resolution of bulky amino esters. nih.gov
| Substrate (N-Benzylated-β³-amino ester) | Enzyme | Enantiomeric Excess (ee) of Product (%) | Yield (%) |
| Methyl 3-(benzylamino)butanoate | Immobilized CAL-B | 98 | 49 |
| Methyl 3-(benzylamino)pentanoate | Immobilized CAL-B | 96 | 45 |
| Methyl 3-(benzylamino)hexanoate | Immobilized CAL-B | 93 | 42 |
| Ethyl 3-(benzylamino)-3-phenylpropanoate | Immobilized CAL-B | 83 | 18 |
Table 2: Dynamic Kinetic Resolution of Phenylglycine Methyl Ester
This table illustrates the effectiveness of DKR for producing enantiomerically enriched amino acid derivatives. nih.gov
| Substrate | Enzyme | Racemization Catalyst | Temperature (°C) | Enantiomeric Excess (ee) of Amide Product (%) | Conversion (%) |
| d,l-Phenylglycine methyl ester | Novozym 435 | Pyridoxal | -20 | 88 | 85 |
Transaminases (TAs) also represent a powerful class of enzymes for the asymmetric synthesis of chiral amines and amino acids. nih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. ω-Transaminases (ω-TAs) are particularly valuable as they can accept substrates without a carboxylate group, broadening their applicability. nih.govnih.gov While direct synthesis of this compound using a transaminase has not been extensively reported, the synthesis of other bulky chiral amines has been achieved through protein engineering of existing transaminases to expand their substrate scope. nih.govnih.gov
Development of Continuous-Flow Biocatalytic Processes
The integration of biocatalysis with continuous-flow manufacturing offers numerous advantages over traditional batch processes, including enhanced productivity, improved process control, easier scalability, and the potential for catalyst recycling. nih.govrawdatalibrary.net In a continuous-flow setup, reagents are continuously pumped through a reactor containing an immobilized enzyme, allowing for steady-state operation and simplified product isolation. nih.govrsc.org
This methodology is particularly well-suited for enzymatic reactions, as it can mitigate issues such as substrate and product inhibition by maintaining low concentrations of inhibitory species around the enzyme. nih.govrawdatalibrary.net The use of immobilized enzymes is crucial for continuous-flow biocatalysis, as it allows for the retention of the catalyst within the reactor and facilitates its reuse over multiple cycles. mdpi.comrsc.org
Examples of successful continuous-flow biocatalytic processes for the synthesis of chiral building blocks analogous to the target compound include:
Synthesis of β-Amino Acid Esters: A continuous-flow process for the synthesis of β-amino acid esters has been developed using lipase-catalyzed Michael addition of aromatic amines to acrylates. Utilizing an immobilized lipase from Thermomyces lanuginosus, this method features a short residence time of 30 minutes and operates under green reaction conditions with methanol (B129727) as the medium. mdpi.com This demonstrates the potential for rapid and efficient enzymatic synthesis in a continuous-flow system. mdpi.com
Synthesis of Chiral Amino-Alcohols: A two-step enzymatic synthesis of the chiral amino-triol (2S,3R)‐2‐amino‐1,3,4‐butanetriol (ABT) has been optimized in a continuous-flow microreactor system. By coupling a transketolase and a transaminase catalyzed reaction, full conversion was achieved in 2 hours, a significant improvement over batch processes. The use of microreactors allowed for compartmentalization of the reactions, overcoming inhibitory effects and increasing volumetric activity. rawdatalibrary.net
Production of Chiral Amines with Immobilized Transaminases: The continuous-flow synthesis of a variety of chiral amines has been accomplished using an immobilized transaminase from Halomonas elongata. The immobilized enzyme demonstrated enhanced stability and a broad substrate scope, enabling the transformation of various substrates into their corresponding amines in good to excellent yields. The process was further enhanced by integrating an in-line purification step for the recovery of the pure amine products. rsc.org
The development of robust and efficient continuous-flow biocatalytic systems holds significant promise for the industrial-scale production of this compound and other valuable chiral non-proteinogenic amino acids.
Table 3: Comparison of Batch vs. Continuous-Flow for Enzymatic Synthesis of a β-Amino Acid Ester
This table highlights the improved efficiency of continuous-flow systems. mdpi.com
| Reactor Type | Reaction Time | Yield (%) |
| Batch Bioreactor | 24 hours | ~Ideal |
| Continuous-Flow Microreactor | 30 minutes | >Ideal |
Stereochemical Aspects and Chirality Control in Reactions Involving R Tert Butyl 2 Amino 2 Cyclohexylacetate
Strategies for Achieving and Maintaining Enantiomeric Purity
The synthesis of (R)-tert-butyl 2-amino-2-cyclohexylacetate in high enantiomeric purity is a primary concern for its application as a chiral synthon. Several strategies can be employed to achieve this, broadly categorized into asymmetric synthesis and chiral resolution.
One of the most powerful and widely used methods for the asymmetric synthesis of α-amino esters is the use of chiral auxiliaries. The tert-butanesulfinamide (tBS) methodology, developed by Ellman and coworkers, is a prominent example. nih.gov This approach involves the condensation of a chiral tert-butanesulfinamide with a cyclohexylglyoxylate tert-butyl ester to form an N-sulfinyl imine. Subsequent stereoselective reduction of the imine, followed by acidic cleavage of the sulfinyl group, yields the desired α-amino ester with a high degree of enantiomeric excess. The stereochemical outcome is dictated by the chirality of the tert-butanesulfinamide auxiliary.
Another viable strategy is the enantioselective hydrogenation of a suitable prochiral precursor, such as an enamine or a β-aminoacrylate derivative. This method relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the facial selectivity of the hydrogenation reaction. For instance, rhodium or iridium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of related substrates, often affording the desired product with excellent enantioselectivity.
Enzymatic methods also offer a green and highly selective alternative for achieving enantiomeric purity. Lipases and proteases can be used to selectively acylate one enantiomer of a racemic amino ester, allowing for the separation of the acylated and unacylated forms. Alternatively, nitrile hydratases can be employed for the enantioselective hydrolysis of a corresponding aminonitrile precursor.
The following table summarizes some of the key strategies for achieving high enantiomeric purity in the synthesis of α-amino esters, which are applicable to the target compound.
| Strategy | Description | Typical Reagents/Catalysts | Expected Enantiomeric Excess (ee) |
| Asymmetric Synthesis via Chiral Auxiliary | Use of a recoverable chiral molecule to direct the stereochemical outcome of a reaction. | (R)- or (S)-tert-butanesulfinamide, Evans oxazolidinones | >95% |
| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral double bond using a chiral catalyst. | Rh(DIPAMP), Ru(BINAP) | >90% |
| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. | Lipases (e.g., Candida antarctica lipase (B570770) B), proteases | >99% (for the resolved enantiomer) |
Investigation of Diastereoselectivity in Complex Derivatization Reactions
Once enantiomerically pure this compound is obtained, it is often used in subsequent reactions to build more complex molecules. In these derivatization reactions, the existing stereocenter can influence the formation of new stereocenters, a phenomenon known as diastereoselectivity.
A common derivatization involves the acylation of the amino group to form an amide, followed by further transformations. For example, the resulting N-acyl derivative can undergo enolate formation and subsequent alkylation. The stereochemical outcome of such an alkylation would be influenced by the chiral center bearing the cyclohexyl group. The bulky tert-butyl ester and the cyclohexyl group can create a chiral environment that directs the approach of the electrophile, leading to the preferential formation of one diastereomer over the other.
In peptide synthesis, the coupling of this compound with other amino acids can also lead to diastereomeric products. The stereochemistry of the coupling partner and the coupling conditions can affect the diastereomeric ratio of the resulting dipeptide. The investigation of these diastereoselective reactions is crucial for the synthesis of conformationally defined peptidomimetics.
The table below illustrates a hypothetical derivatization reaction and the potential for diastereoselectivity.
| Reaction | Reactants | Potential Diastereomeric Products | Factors Influencing Diastereoselectivity |
| Alkylation of N-acetyl derivative | N-acetyl-(R)-tert-butyl 2-amino-2-cyclohexylacetate, LDA, Methyl Iodide | (2R,3R)- and (2R,3S)-N-acetyl-tert-butyl 2-amino-3-cyclohexyl-3-methylbutanoate | Nature of the base, solvent, temperature, and additives. |
| Peptide Coupling | This compound, N-Boc-L-Alanine | Boc-L-Ala-(R)-tert-butyl 2-amino-2-cyclohexylacetate | Coupling reagents (e.g., HATU, HOBt), solvent, and temperature. |
Mechanisms of Asymmetric Induction and Stereocontrol
The underlying principles of asymmetric induction and stereocontrol are fundamental to understanding and predicting the outcomes of stereoselective reactions involving this compound.
In the case of the tert-butanesulfinamide-mediated synthesis, asymmetric induction arises from the steric hindrance imposed by the bulky tert-butyl group of the sulfinamide. nih.gov This directs the nucleophilic attack (e.g., by a hydride reagent) to the less hindered face of the C=N double bond of the intermediate N-sulfinyl imine. The resulting stereochemistry at the newly formed chiral center is thus directly controlled by the chirality of the auxiliary.
For catalytic asymmetric hydrogenation, the mechanism of stereocontrol is based on the formation of a chiral catalyst-substrate complex. The chiral ligands on the metal center create a chiral pocket that differentiates between the two faces of the prochiral double bond. The substrate binds to the catalyst in a specific orientation that minimizes steric interactions, leading to the delivery of hydrogen to one face of the double bond with high selectivity.
In diastereoselective reactions of the pure enantiomer, the existing stereocenter dictates the stereochemical outcome through steric and electronic effects. For instance, in the alkylation of an enolate derived from an N-acylated derivative, the bulky cyclohexyl and tert-butoxycarbonyl groups will preferentially block one face of the enolate, forcing the incoming electrophile to approach from the opposite, less hindered face. This is often rationalized using models such as Felkin-Anh or Cram's rule.
Chiral Resolution Techniques Applied to Intermediates
While asymmetric synthesis is often the preferred route, classical chiral resolution remains a practical and valuable technique for obtaining enantiomerically pure compounds, especially on a large scale. This method involves the separation of a racemic mixture into its constituent enantiomers.
For the resolution of tert-butyl 2-amino-2-cyclohexylacetate, which is a basic compound, the most common approach is the formation of diastereomeric salts with a chiral acid. The racemic amine is treated with a single enantiomer of a chiral resolving agent, such as tartaric acid, mandelic acid, or camphorsulfonic acid. The resulting diastereomeric salts often have different physical properties, most importantly, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.
The efficiency of a chiral resolution process is highly dependent on the choice of the resolving agent and the crystallization solvent. A systematic screening of different chiral acids and solvents is often necessary to identify the optimal conditions for a successful resolution.
Another approach is chromatographic resolution, where the racemic mixture is passed through a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. While often more expensive for large-scale production, this method is very effective for analytical purposes and for obtaining small quantities of highly pure enantiomers.
Mechanistic Investigations of Reactions Involving R Tert Butyl 2 Amino 2 Cyclohexylacetate
Elucidation of Reaction Pathways and Intermediates
The reaction pathways involving α-amino esters such as (R)-tert-butyl 2-amino-2-cyclohexylacetate are often complex, proceeding through various reactive intermediates depending on the specific reaction conditions, substrates, and catalysts employed.
In reactions like asymmetric alkylations, the initial step typically involves the deprotonation of the α-amino acid ester to form a nucleophilic enolate. The stereochemical outcome of the subsequent reaction with an electrophile is then determined by the facial selectivity of the enolate attack, which is influenced by the steric hindrance of the cyclohexyl and tert-butyl groups.
For transformations involving the amino group, such as acylation or the formation of Schiff bases, the reaction pathway proceeds through nucleophilic attack of the nitrogen atom. For instance, in the synthesis of more complex molecules like Edoxaban, a related amine, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is reacted with an ethyl oxoacetate derivative. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acetate. The reaction is typically facilitated by a base, such as triethylamine (B128534), which likely serves to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acid formed during the reaction.
In photocatalytic processes involving similar α-amino radical intermediates, the reaction pathway can be initiated by a photoinduced electron transfer. The resulting α-amino radical can then participate in conjugate additions to Michael acceptors. The pathway is influenced by the presence of Lewis or Brønsted acids which can activate the Michael acceptor.
Common intermediates proposed in reactions of analogous α-amino esters include:
Enolates: Formed by deprotonation at the α-carbon, these are key nucleophiles in alkylation and aldol-type reactions.
Iminium Ions: These can be formed from the amine group and an electrophile, leading to intermediates like 1B in certain oxidation reactions.
Enamines: Generated from the reaction of the amino group with a carbonyl compound, enamines are crucial intermediates in many organocatalytic reactions.
α-Amino Radicals: These can be generated under photoredox conditions and act as nucleophilic intermediates.
Detailed Studies of Transition State Structures in Asymmetric Processes
The stereoselectivity observed in asymmetric reactions is determined by the energy difference between diastereomeric transition states. While specific transition state structures for reactions involving this compound are not extensively detailed in the available literature, models from analogous systems provide significant insight.
In many asymmetric processes, the stereocontrolling transition states are cyclic in nature. These cyclic structures arise from non-covalent interactions, such as hydrogen bonding, between the substrate, catalyst, and reagents. For example, in aldol (B89426) reactions catalyzed by vicinal diamines, crown-like transition states are often favored. The conformation of these cyclic transition states, such as a chair or boat form, dictates the final stereochemistry of the product.
For alkylation reactions of chiral glycine (B1666218) enolates, the stereochemical outcome is often rationalized using models that consider the conformation of the enolate and the trajectory of the incoming electrophile. The bulky tert-butyl and cyclohexyl groups in this compound would be expected to create a highly biased steric environment, favoring the approach of the electrophile from the less hindered face.
The transfer of chirality from a catalyst to the product occurs through a series of non-covalent interactions within the transition state. Modern computational methods, particularly density functional theory (DFT), are invaluable tools for elucidating the geometry and energetics of these transition states. These studies can capture subtle interactions like hydrogen bonds that are often responsible for high levels of stereocontrol.
Role of Specific Catalysts and Reagents in Reaction Outcomes and Stereoselectivity
The choice of catalysts and reagents is paramount in directing the outcome and stereoselectivity of reactions involving this compound and related compounds.
Catalysts:
Lewis Acids: Chiral Lewis acids can coordinate to the substrate, enhancing its reactivity and creating a chiral environment that directs the approach of the incoming reagent. For example, in the conjugate addition of α-amino radicals, scandium triflate (Sc(OTf)₃) in combination with a chiral pybox ligand has been shown to effectively control the stereochemistry. The Lewis acid is believed to control the rate and selectivity of the conjugate addition step, which is independent of the initial photoredox process.
Phase-Transfer Catalysts: In reactions such as asymmetric alkylations, chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be employed. These catalysts form a chiral ion pair with the enolate of the amino acid ester, guiding the electrophile to a specific face of the nucleophile. In the synthesis of hydroxyornithine derivatives, chiral ammonium (B1175870) salts were examined for their role in inducing stereoselectivity.
Rhodium Catalysts: In asymmetric 1,4-additions to cyclopentenones, rhodium catalysts paired with chiral diphosphine ligands like (R,R)-Ph-bod have demonstrated high efficiency and enantioselectivity (up to 98% ee).
Organocatalysts: Vicinal diamines, related in function to amino esters, can act as organocatalysts. They can form enamines and activate electrophiles through hydrogen bonding, leading to highly stereoselective transformations.
Reagents:
Bases: The choice of base is critical for forming the desired reactive intermediate. In a patented process for a related compound, triethylamine was used to facilitate an acylation reaction. The strength and steric bulk of the base can influence the regioselectivity and stereoselectivity of deprotonation.
Additives: In some catalytic systems, additives can significantly enhance selectivity. For instance, the addition of chloride ions (from Bu₄N⁺Cl⁻) was found to accelerate the turnover of the Lewis acid catalyst in a conjugate addition reaction, favoring the enantioselective pathway over a racemic background reaction.
The following table summarizes the role of selected catalysts and reagents in analogous asymmetric reactions:
| Catalyst/Reagent | Reaction Type | Role | Observed Selectivity (in analogous systems) |
| Scandium triflate (Sc(OTf)₃) with (S,S)-pybox ligand | Conjugate Addition | Chiral Lewis Acid, controls stereochemistry | High ee (up to 96%) |
| [Rh(COD)Cl]₂ with chiral diphosphine ligand | 1,4-Addition | Asymmetric Catalyst | High ee (e.g., 98%) |
| Chiral Ammonium Salts | Asymmetric Alkylation | Phase-Transfer Catalyst | Substrate-directed chiral induction noted |
| Triethylamine | Acylation | Base | Facilitates nucleophilic attack |
| Bu₄N⁺Cl⁻ | Conjugate Addition | Additive | Accelerates catalyst turnover, enhances enantioselectivity |
Computational Chemistry Approaches to Understand Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at a molecular level. These methods allow for the detailed study of potential energy surfaces, providing insights into the structures and energies of reactants, intermediates, transition states, and products.
For reactions involving this compound, computational approaches could be used to:
Elucidate Reaction Mechanisms: By mapping the entire reaction pathway, computational studies can confirm or refute proposed mechanisms. For example, DFT calculations can help determine whether a reaction proceeds through a concerted or stepwise mechanism.
Analyze Transition State Structures: Computational modeling can provide detailed three-dimensional structures of transition states. This allows for a rationalization of the observed stereoselectivity by comparing the energies of competing diastereomeric transition states. The origin of stereoselectivity can often be traced to subtle steric and electronic interactions that stabilize one transition state over another.
Predict Reactivity and Selectivity: Modern computational methods can predict the outcome of reactions with reasonable accuracy. For instance, by calculating the activation barriers for different reaction pathways, it is possible to predict which product will be formed preferentially. This predictive power is valuable for designing new catalysts and optimizing reaction conditions.
Understand the Role of Solvents: The choice of solvent can significantly impact reaction outcomes. Computational models, such as microsolvation approaches or polarizable continuum models (PCM), can be used to study the effect of the solvent on the stability of different species along the reaction coordinate.
While specific DFT studies on this compound are not prominent in the searched literature, the methodologies are well-established. For example, DFT has been used to study the solvolysis of tert-butyl chloride and the mechanisms of gold-catalyzed reactions. Machine learning techniques are also emerging as a powerful tool to accelerate the discovery of transition states from ab initio data. These approaches offer a promising avenue for future detailed mechanistic investigations of reactions involving this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (R)-tert-Butyl 2-amino-2-cyclohexylacetate, and what critical reaction conditions must be controlled?
- Methodological Answer : The compound is typically synthesized via enantioselective methods, such as asymmetric hydrogenation or chiral auxiliary-assisted alkylation. A common approach involves protecting the amino group with a tert-butyl carbamate (Boc) group under anhydrous conditions to prevent racemization. For example, tert-butyl carbamate intermediates are formed using Boc anhydride in the presence of a base like triethylamine . Reaction temperature (often maintained at 0–25°C) and solvent choice (e.g., dichloromethane or THF) are critical to ensure high enantiomeric purity. Post-synthesis, purification via column chromatography or recrystallization is recommended .
Q. Which analytical techniques are most reliable for characterizing the purity and stereochemistry of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with specific attention to cyclohexyl proton splitting patterns and tert-butyl group singlet peaks (~1.4 ppm). High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak AD-H) validates enantiomeric purity, while Gas Chromatography (GC) with flame ionization detection assesses volatile impurities. Mass spectrometry (MS) confirms molecular weight .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent degradation. The compound’s ester and amino groups are sensitive to hydrolysis, necessitating anhydrous conditions. Regular monitoring via TLC or NMR is advised to detect decomposition .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) during synthesis, and what factors commonly lead to reduced ee?
- Methodological Answer : Enantiomeric purity depends on the chiral catalyst (e.g., Ru-BINAP complexes for hydrogenation) and reaction kinetics. Slow addition of reagents and low temperatures minimize kinetic resolution side reactions. Contamination by trace metals or moisture can reduce ee; thus, rigorous solvent drying (e.g., molecular sieves) and glovebox techniques are critical. Advanced purification methods, such as simulated moving bed (SMB) chromatography, further enhance ee .
Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions (e.g., unexpected NMR peaks) may arise from rotameric equilibria or residual solvents. Variable-temperature NMR can distinguish dynamic processes, while 2D techniques (COSY, HSQC) clarify coupling patterns. Cross-validation with computational methods (DFT for predicting chemical shifts) and X-ray crystallography (for solid-state confirmation) is recommended .
Q. How does the cyclohexyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The bulky cyclohexyl group sterically hinders nucleophilic attack at the carbonyl carbon, reducing reaction rates. Kinetic studies using competing nucleophiles (e.g., primary vs. secondary amines) and DFT calculations (e.g., Gibbs free energy of transition states) quantify steric effects. Solvent polarity adjustments (e.g., switching from THF to DMF) may mitigate steric hindrance by stabilizing charged intermediates .
Q. What computational models predict the compound’s behavior in catalytic asymmetric reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations model transition states to predict stereoselectivity. Parameters like Gibbs free energy differences between diastereomeric transition states correlate with experimental ee values. Software packages (Gaussian, ORCA) combined with molecular docking (AutoDock) analyze catalyst-substrate interactions .
Q. How is this compound utilized as a chiral building block in pharmaceutical intermediates?
- Methodological Answer : Its rigid cyclohexyl backbone and chiral center make it valuable for constructing peptidomimetics or kinase inhibitors. For example, it serves as a precursor in synthesizing tert-butyl carbamate-protected amino acids, which are coupled via peptide bond formation in drug candidates. Case studies include its use in antiviral agents and protease inhibitors .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
